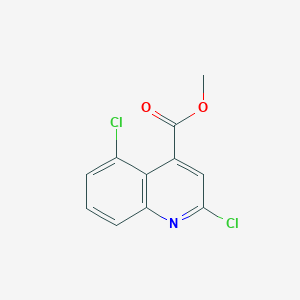

Methyl 2,5-dichloroquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

62482-34-2 |

|---|---|

Molecular Formula |

C11H7Cl2NO2 |

Molecular Weight |

256.08 g/mol |

IUPAC Name |

methyl 2,5-dichloroquinoline-4-carboxylate |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-5-9(13)14-8-4-2-3-7(12)10(6)8/h2-5H,1H3 |

InChI Key |

SIEIFBKFFHCECW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Methyl 2,5 Dichloroquinoline 4 Carboxylate

Chemical Reactions Involving the Ester Moiety

The ester group at the 4-position of the quinoline (B57606) ring is a key site for modification, enabling the introduction of various functional groups through reactions such as hydrolysis and amidation.

Hydrolysis to Quinoline-4-carboxylic Acids

The methyl ester of 2,5-dichloroquinoline-4-carboxylate can be hydrolyzed to its corresponding carboxylic acid, a crucial functional group in many biologically active compounds. nih.gov This transformation is typically achieved under basic conditions, for instance, by using lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (B95107) (THF) and water at room temperature. nih.gov The resulting quinoline-4-carboxylic acid serves as a versatile precursor for further synthetic manipulations. researchgate.net

The general reaction for the hydrolysis of the methyl ester to the carboxylic acid is depicted below:

Starting Material: Methyl 2,5-dichloroquinoline-4-carboxylate

Reagents: LiOH or NaOH in THF/H₂O

Product: 2,5-dichloroquinoline-4-carboxylic acid

This hydrolysis is a fundamental step in the synthesis of various quinoline-based compounds, as the carboxylic acid can then be subjected to a range of other reactions. nih.gov

Amidation and Other Carboxylate Derivatizations

The direct conversion of the ester to an amide, or amidation, is another important transformation of this compound. This reaction allows for the introduction of a nitrogen-containing functional group, which is a common feature in many pharmaceuticals. nih.govrsc.org Amidation can be achieved by reacting the ester with an appropriate amine. thepharmajournal.comresearchgate.net

Several methods exist for the amidation of carboxylic acid derivatives. iajpr.comrsc.org One common approach involves the activation of the corresponding carboxylic acid (obtained from hydrolysis of the ester) with a coupling agent, followed by reaction with an amine. lookchemmall.com Thionyl chloride (SOCl₂) is an effective reagent for this purpose, converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. thepharmajournal.comrsc.org

The general scheme for amidation via the acyl chloride is as follows:

Hydrolysis: this compound is hydrolyzed to 2,5-dichloroquinoline-4-carboxylic acid.

Activation: The carboxylic acid is treated with SOCl₂ to form 2,5-dichloroquinoline-4-carbonyl chloride.

Amidation: The acyl chloride is reacted with a primary or secondary amine to yield the corresponding N-substituted 2,5-dichloroquinoline-4-carboxamide.

This two-step process provides a reliable route to a wide array of amide derivatives.

Transformations of Halogen Substituents on the Quinoline Core

The two chlorine atoms on the quinoline ring of this compound are susceptible to substitution, providing opportunities for further diversification of the molecular structure.

Nucleophilic Aromatic Substitution Reactions at Chloro Positions

The chlorine atoms at the 2- and 5-positions of the quinoline ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions towards nucleophilic attack can differ, allowing for selective functionalization. For instance, in related 2,4-dichloroquinolines, the C-4 position is generally more reactive towards nucleophilic substitution than the C-2 position. nih.gov

A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. mdpi.comresearchgate.net The reaction conditions, such as the choice of solvent and temperature, can influence the outcome and regioselectivity of the substitution. nih.gov

| Nucleophile | Product Type |

| Amines (R-NH₂) | Aminoquinolines |

| Thiols (R-SH) | Thioquinolines |

| Alkoxides (R-O⁻) | Alkoxyquinolines |

These substitution reactions are a powerful tool for introducing a wide range of functional groups onto the quinoline scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective methods for forming carbon-carbon bonds. researchgate.netrsc.orgrsc.org In the context of this compound, the chloro substituents can serve as coupling partners with organoboron reagents, such as boronic acids or their esters. nih.govresearchgate.net

The Suzuki coupling typically involves a palladium catalyst, a base, and a suitable solvent system. libretexts.org This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the chloro-substituted positions of the quinoline ring. nih.govmdpi.com For example, reaction with an arylboronic acid in the presence of a palladium catalyst can lead to the formation of an aryl-substituted quinoline. nih.gov

A general representation of a Suzuki coupling reaction is shown below:

Substrate: this compound

Coupling Partner: Arylboronic acid (Ar-B(OH)₂)

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

Base: e.g., K₂CO₃, Cs₂CO₃

Product: Methyl 2-aryl-5-chloroquinoline-4-carboxylate or Methyl 5-aryl-2-chloroquinoline-4-carboxylate (depending on regioselectivity)

The regioselectivity of the coupling can often be controlled by carefully choosing the reaction conditions and the palladium catalyst system. nih.gov

Functionalization of the Quinoline Nitrogen Atom (e.g., N-Alkylation)

The nitrogen atom of the quinoline ring is also a site for chemical modification, most commonly through N-alkylation reactions. nih.goviajpr.com This process involves the introduction of an alkyl group onto the nitrogen atom, which can influence the electronic properties and biological activity of the molecule. nih.govuw.edu

N-alkylation is typically carried out by treating the quinoline derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base. nih.govnih.gov The base serves to deprotonate the nitrogen atom, making it more nucleophilic and facilitating the reaction with the alkylating agent.

| Alkylating Agent | Product |

| Methyl Iodide (CH₃I) | N-Methyl quinolinium salt |

| Ethyl Bromide (CH₃CH₂Br) | N-Ethyl quinolinium salt |

The resulting N-alkylated quinolinium salts can exhibit different properties compared to the parent quinoline derivative and can be valuable intermediates in their own right.

Other Reactive Site Transformations on the Quinoline Ring of this compound

Beyond the direct substitution of its chloro groups, the quinoline ring of this compound possesses other sites susceptible to chemical transformation. The electronic properties and steric environment dictated by the two chlorine atoms and the methyl carboxylate group influence the regioselectivity of these reactions. Key transformations at other positions of the quinoline ring, such as C-H functionalization, are primarily achieved through directed metalation or palladium-catalyzed cross-coupling reactions.

The reactivity of chloro-substituted quinolines has been a subject of extensive research, revealing that positions C3 and C8 are particularly amenable to functionalization through the use of strong bases, which facilitate deprotonation. researchgate.netnih.gov The choice of the base is a critical factor in determining the site of metalation and subsequent reaction with an electrophile.

For instance, the use of lithium diisopropylamide (LDA) has been shown to favor deprotonation at the C3 position of chloro-substituted quinolines. nih.gov This regioselectivity is attributed to the acidity of the C3 proton, which is enhanced by the adjacent electron-withdrawing carboxylate group at C4. Following deprotonation, the resulting organolithium intermediate can react with a variety of electrophiles to introduce new functional groups at this position.

Conversely, the use of mixed lithium-magnesium or lithium-zinc amide bases can direct the functionalization to the C8 position. researchgate.netnih.gov This is often rationalized by the "complex-induced proximity effect," where the metal coordinates to the quinoline nitrogen, bringing the base into close proximity with the C8 proton and facilitating its abstraction.

Palladium-catalyzed C-H activation is another powerful tool for the functionalization of the quinoline core, often with regioselectivity for the C8 position due to the directing effect of the quinoline nitrogen. While direct C-H functionalization of this compound has not been extensively reported, the principles established for other substituted quinolines provide a strong indication of its potential reactivity.

The following table summarizes the potential transformations at other reactive sites on the quinoline ring of this compound, based on the known reactivity of analogous compounds.

| Transformation Type | Target Position | Reagents and Conditions | Expected Product | Notes |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | C3 | 1. Lithium diisopropylamide (LDA), THF, -78 °C 2. Electrophile (e.g., I2, aldehydes, ketones) | Methyl 3-substituted-2,5-dichloroquinoline-4-carboxylate | Regioselectivity is driven by the acidity of the C3 proton, enhanced by the adjacent C4-carboxylate group. |

| Directed remote-Metalation | C8 | 1. Mixed lithium-magnesium/zinc amides (e.g., TMPMgCl·LiCl), THF 2. Electrophile | Methyl 8-substituted-2,5-dichloroquinoline-4-carboxylate | Regioselectivity is controlled by chelation of the metal to the quinoline nitrogen. |

| Palladium-Catalyzed C-H Arylation | C8 | Aryl halide, Pd(OAc)2, ligand (e.g., P(o-tol)3), base (e.g., K2CO3), high temperature | Methyl 8-aryl-2,5-dichloroquinoline-4-carboxylate | The quinoline nitrogen acts as a directing group for the C-H activation step. |

It is important to note that the presence of the C5-chloro substituent may influence the electronic and steric environment of the C6, C7, and C8 positions, potentially affecting the regioselectivity and feasibility of these transformations compared to quinolines lacking this substituent. Further experimental studies on this compound are necessary to fully elucidate the scope and limitations of these reactive site transformations.

Spectroscopic and Structural Elucidation of Methyl 2,5 Dichloroquinoline 4 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of Methyl 2,5-dichloroquinoline-4-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the methyl protons of the ester group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the two chlorine atoms and the methyl carboxylate group.

Based on the analysis of related quinoline derivatives, the following proton signals can be anticipated:

Aromatic Protons: The protons on the quinoline ring will appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The proton at position 3 is expected to be a singlet, deshielded by the adjacent carbonyl group. The protons on the benzene (B151609) portion of the quinoline ring (H-6, H-7, and H-8) will show a complex splitting pattern (doublets or multiplets) due to spin-spin coupling. The presence of a chlorine atom at position 5 will further influence the chemical shifts of the adjacent protons.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are expected to appear as a sharp singlet in the upfield region, likely around δ 3.9-4.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~ 8.0 - 8.2 | Singlet |

| H-6 | ~ 7.6 - 7.8 | Doublet |

| H-7 | ~ 7.8 - 8.0 | Multiplet |

| H-8 | ~ 8.1 - 8.3 | Doublet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is expected to resonate at the most downfield position, typically in the range of δ 165-175 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the quinoline ring will appear in the region of δ 120-150 ppm. The carbons directly attached to the chlorine atoms (C-2 and C-5) and the nitrogen atom will have their chemical shifts significantly influenced. The quaternary carbons (C-4, C-8a, and C-4a) will also be identifiable.

Methyl Carbon: The carbon of the methyl ester group (-OCH₃) will appear in the upfield region, typically around δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~ 165 - 170 |

| C-2 | ~ 150 - 155 |

| C-3 | ~ 120 - 125 |

| C-4 | ~ 140 - 145 |

| C-4a | ~ 145 - 150 |

| C-5 | ~ 130 - 135 |

| C-6 | ~ 125 - 130 |

| C-7 | ~ 130 - 135 |

| C-8 | ~ 125 - 130 |

| C-8a | ~ 145 - 150 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by several key absorption bands:

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.

C-O Stretching: The C-O stretching of the ester group will likely show a strong band in the 1200-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ range are characteristic of the quinoline ring system.

Aromatic C-H Stretching: These vibrations typically appear as weak to medium bands above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1720 - 1740 | Strong |

| C-O (Ester) | 1200 - 1300 | Strong |

| C=C/C=N (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-H (Aromatic) | > 3000 | Weak to Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the determination of its elemental composition. The expected molecular formula is C₁₁H₇Cl₂NO₂.

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the [M]+, [M+2]+, and [M+4]+ peaks appearing in an approximate ratio of 9:6:1.

The fragmentation of quinoline-4-carboxylic acid derivatives often involves the loss of the ester group or parts of it. nih.gov Plausible fragmentation pathways for this compound could include:

Loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Cleavage of the quinoline ring system, although this is generally less favorable.

Table 4: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (C₁₁H₇³⁵Cl₂NO₂) | ~ 254.98 |

| [M+2]⁺ | ~ 256.98 |

| [M+4]⁺ | ~ 258.98 |

| [M-OCH₃]⁺ | ~ 223.97 |

Electrospray Ionization Mass Spectrometry (ESIMS)

Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of organic compounds. While direct ESIMS data for this compound is not extensively published, analysis of the closely related compound, Ethyl 2,4-dichloroquinoline-3-carboxylate , provides significant insight into the expected mass spectrometric behavior.

In positive ion mode, the molecular ion region of Ethyl 2,4-dichloroquinoline-3-carboxylate displays a characteristic isotopic pattern due to the presence of two chlorine atoms. The data reveals prominent peaks for the molecular ion [M]⁺ at m/z 269, [M+2]⁺ at m/z 271, and [M+4]⁺ at m/z 273, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The primary fragmentation pathway observed involves the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a base peak at m/z 223. Further fragmentation shows the loss of a carbonyl group (-CO) to yield a fragment at m/z 195.

Based on this, for this compound, one would anticipate a molecular ion [M+H]⁺ peak in the range of m/z 258, along with corresponding [M+H+2]⁺ and [M+H+4]⁺ isotopic peaks. The fragmentation would likely proceed via the initial loss of the methoxy group (-OCH₃).

Table 1: ESIMS Fragmentation Data for Ethyl 2,4-dichloroquinoline-3-carboxylate

| m/z (amu) | Ion Identity | Relative Intensity (%) |

|---|---|---|

| 273 | [M+4]⁺ | 3 |

| 271 | [M+2]⁺ | 21 |

| 269 | [M]⁺ | 32 |

| 241 | [M-C₂H₄]⁺ | 26 |

| 223 | [M-OC₂H₅]⁺ | 100 |

| 195 | [M-OC₂H₅-CO]⁺ | 17 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The spectrum of quinoline-based compounds is characterized by transitions involving the aromatic π-electron system. For this compound, the UV-Vis spectrum is expected to be dominated by the quinoline chromophore, which is an aromatic heterocyclic system.

Generally, quinoline and its derivatives exhibit multiple absorption bands in the UV region. These correspond to π→π* transitions. The presence of substituents such as chlorine atoms and the methyl carboxylate group can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). The chlorine atoms, acting as auxochromes, are likely to induce a bathochromic (red) shift due to the extension of conjugation through their lone pair electrons.

The ester carbonyl group also possesses a chromophore, which typically undergoes a weak n→π* transition at longer wavelengths (around 207 nm) and a strong π→π* transition at shorter wavelengths (<200 nm). In the context of the entire molecule, the transitions of the quinoline ring system are expected to be more prominent and appear at longer wavelengths, potentially up to 350-380 nm. mdpi.com A study on various quinoline derivatives showed that the extent of conjugation significantly affects the absorption wavelength. mdpi.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π→π* | Quinoline Ring | ~220-380 |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, the crystallographic data for Ethyl 2,4-dichloroquinoline-3-carboxylate serves as an excellent reference for understanding the structural characteristics of this class of compounds.

The analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate reveals that it crystallizes in the monoclinic space group. The quinoline ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.006 Å. The carboxylate group is twisted relative to the quinoline plane, with a dihedral angle of 87.06(19)°. The crystal packing is stabilized by very weak C—H⋯O hydrogen bonds, which form chains along the c-axis direction. The bond lengths for the C-Cl bonds are consistent with sp² hybridized carbon atoms.

These structural features, particularly the planarity of the quinoline core and the orientation of the ester group, are anticipated to be similar in this compound.

Table 3: Crystallographic Data for Ethyl 2,4-dichloroquinoline-3-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₉Cl₂NO₂ |

| Formula Weight | 270.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5860(4) |

| b (Å) | 19.9082(11) |

| c (Å) | 7.1304(4) |

| β (°) | 100.262(1) |

| Volume (ų) | 1199.32(11) |

| Z | 4 |

Computational and Theoretical Chemistry Studies on Methyl 2,5 Dichloroquinoline 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the optimized molecular geometry of Methyl 2,5-dichloroquinoline-4-carboxylate, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. arabjchem.org

Table 1: Representative Calculated Geometrical Parameters for a Substituted Quinoline (B57606) Ring (Analogous System)

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C2-Cl | 1.745 |

| C4-C(O)O | 1.510 |

| C5-Cl | 1.738 |

| N1-C2 | 1.315 |

| C2-C3 | 1.430 |

| C3-C4 | 1.390 |

| ∠(Cl-C2-C3) | 118.5 |

| ∠(C3-C4-C(O)) | 121.0 |

Note: Data is illustrative and based on typical values for chloro- and carboxylate-substituted quinoline systems calculated via DFT. Actual values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are fundamental descriptors of molecular stability and reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electron-withdrawing chlorine and carboxylate groups are expected to lower the energies of both the HOMO and LUMO compared to the parent quinoline molecule. DFT calculations can precisely determine these energy levels. The distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. arabjchem.org In many quinoline derivatives, the HOMO and LUMO are delocalized across the aromatic ring system. arabjchem.orgrjptonline.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a more nuanced understanding of reactivity than the energy gap alone.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large energy gap corresponds to a "hard" molecule, indicating lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules are more polarizable and reactive. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself, calculated as χ = -μ.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge. It is calculated as ω = μ² / (2η).

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for a Dichloro-substituted Quinoline Derivative (Analogous System)

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.85 |

| E_LUMO | -2.40 |

| Energy Gap (ΔE) | 4.45 |

| Hardness (η) | 2.225 |

| Softness (S) | 0.449 |

| Chemical Potential (μ) | -4.625 |

| Electronegativity (χ) | 4.625 |

| Electrophilicity Index (ω) | 4.80 |

Note: These values are representative for a related system and serve as an illustration of the data obtained from DFT calculations. uantwerpen.be

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions. These are susceptible to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the ester group, making them potential sites for protonation or interaction with electrophiles. nih.gov Positive potential (blue) might be located on the hydrogen atoms and potentially near the carbon atoms attached to the electronegative chlorine atoms, indicating susceptibility to nucleophilic attack.

Mechanistic Investigations of Organic Reactions Involving Quinoline Derivatives through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of organic reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. nih.gov

For reactions involving quinoline derivatives, such as nucleophilic aromatic substitution or reactions at the carboxylate group, computational studies can:

Identify the most favorable reaction pathway among several possibilities.

Characterize the geometry of transition states.

Explain the regioselectivity and stereoselectivity of a reaction.

Assess the influence of substituents on the reaction mechanism and energetics.

Prediction and Validation of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are highly effective in predicting various spectroscopic properties of molecules. dergipark.org.trnih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated infrared (IR) and Raman spectra with experimental ones, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. This serves as a powerful method for structural confirmation. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical chemical shifts, when correlated with experimental data, aid in the complete assignment of NMR spectra, which is fundamental for structure elucidation.

Electronic Spectroscopy (UV-Vis): TD-DFT is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. nih.gov This analysis provides insights into the nature of electronic transitions (e.g., π → π, n → π) within the molecule. rjptonline.org

For this compound, these computational methods can provide a theoretical spectroscopic profile that can guide and corroborate experimental characterization.

Analysis of Chemical Bonding and Intermolecular Interactions

Chemical Bonding Insights from Analogous Structures

Quantum chemical calculations on various quinoline derivatives reveal key features of their electronic structure. The quinoline ring system is characterized by a delocalized π-electron system, which is fundamental to its chemical stability and reactivity. nih.govnih.gov Natural Bond Orbital (NBO) analysis, a method for studying charge distribution and bonding interactions, shows that in quinoline-based structures, the nitrogen atom typically possesses a lone pair of electrons that can significantly influence the molecule's properties and interactions. nih.govnih.gov

Intermolecular Interactions in Quinoline Derivatives

The crystal packing and intermolecular forces of quinoline-containing compounds are often investigated using Hirshfeld surface analysis. This technique maps the regions of close contact between molecules in a crystal, providing a visual and quantitative understanding of the intermolecular interactions at play. researchgate.netnih.govbohrium.comnih.gov

For a range of quinoline-4-carboxylate (B1235159) derivatives, Hirshfeld analysis has shown that the most significant contributions to crystal packing typically arise from H···H, C···H/H···C, and O···H/H···O contacts, indicating the prevalence of van der Waals forces and various types of hydrogen bonds. researchgate.netnih.gov The presence of chlorine atoms, as in this compound, would introduce additional potential for specific intermolecular contacts.

Studies on halogenated quinolines have identified various types of nonvalent interactions that direct their supramolecular assembly, including π-stacking, N···H, F···H, and C-F···π interactions. researchgate.netnsc.ru It is therefore highly probable that the crystal structure of this compound would be influenced by a combination of the following interactions:

Hydrogen Bonds: Weak C—H···O and C—H···N hydrogen bonds are common in quinoline structures, linking molecules into chains or more complex networks. nih.govresearchgate.net The carbonyl oxygen of the ester group and the quinoline nitrogen are potential hydrogen bond acceptors.

Halogen Interactions: Chlorine atoms can participate in Cl···H or potentially Cl···Cl contacts, influencing the packing arrangement.

π-π Stacking: The aromatic quinoline core is prone to π-π stacking interactions, where the planar ring systems of adjacent molecules align, contributing to the stability of the crystal lattice. researchgate.net

van der Waals Forces: A significant portion of the intermolecular cohesion is attributed to nonspecific van der Waals forces, highlighted by the large percentage of H···H contacts in Hirshfeld surface analyses of similar molecules. nih.gov

The interplay of these various forces dictates the final three-dimensional arrangement of the molecules in the solid state. The specific substitution pattern of the two chlorine atoms and the methyl carboxylate group on the quinoline scaffold will uniquely define the strength and geometry of these interactions.

Below is a summary of typical intermolecular contact contributions found in the Hirshfeld surface analysis of related quinoline carboxylate derivatives, which offers a predictive framework for this compound.

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 29 - 54% | Represents the prevalence of van der Waals forces. researchgate.netnih.gov |

| O···H/H···O | 10 - 35% | Indicates the presence of C—H···O hydrogen bonds, often involving carbonyl groups. nih.govnih.gov |

| C···H/H···C | 12 - 20% | Relates to C-H···π interactions and general van der Waals contacts. researchgate.netnih.gov |

| Cl···H/H···Cl | ~16% | Specific to chloro-substituted compounds, indicating weak hydrogen bonds involving chlorine. researchgate.net |

| C···C | ~9% | Suggests the presence of π-π stacking interactions between aromatic rings. researchgate.net |

Applications of Methyl 2,5 Dichloroquinoline 4 Carboxylate in Advanced Synthetic Transformations

Utilization as a Key Building Block for the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the chloro- and carboxylate-substituted quinoline (B57606) core makes Methyl 2,5-dichloroquinoline-4-carboxylate a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The two chlorine atoms can be selectively displaced by various nucleophiles, and the ester group can be hydrolyzed, reduced, or converted into other functional groups, providing multiple avenues for constructing fused and polycyclic frameworks.

One of the primary applications of this building block is in the synthesis of fused quinoline derivatives. The chlorine atoms at the 2- and 5-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. By carefully selecting the reaction conditions and the nucleophile, chemists can achieve regioselective substitution, leading to the formation of new heterocyclic rings fused to the quinoline core. For instance, reaction with binucleophiles such as hydrazines, amidines, or compounds containing both a thiol and an amino group can lead to the formation of pyrazolo[3,4-b]quinolines, pyrimido[4,5-b]quinolines, and thiazolo[4,5-b]quinolines, respectively.

The general synthetic approach often involves a stepwise functionalization. The more reactive chlorine at the 2-position can be displaced first, followed by a subsequent reaction at the 5-position. Alternatively, intramolecular cyclization reactions can be designed where a substituent introduced at one of the chloro positions reacts with the ester group or another part of the molecule to form a new ring.

Below is a table summarizing potential synthetic transformations of this compound leading to complex heterocyclic systems.

| Reagent(s) | Resulting Heterocyclic System | Reaction Type |

| Hydrazine Hydrate | Pyrazolo[3,4-b]quinolinone derivative | Nucleophilic Aromatic Substitution and Cyclization |

| Guanidine | Pyrimido[4,5-b]quinoline derivative | Nucleophilic Aromatic Substitution and Cyclization |

| 2-Aminoethanethiol | Thiazolo[4,5-b]quinoline derivative | Nucleophilic Aromatic Substitution and Cyclization |

| o-Phenylenediamine | Quinolino[2,3-b]quinoxaline derivative | Nucleophilic Aromatic Substitution and Cyclization |

Role in the Development of New Synthetic Methodologies

The unique electronic and steric properties of this compound make it an excellent substrate for exploring and developing new synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The presence of two distinct carbon-chlorine bonds allows for the investigation of regioselective and sequential cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.orglibretexts.orgnih.gov The differential reactivity of the C2-Cl and C5-Cl bonds in this compound can be exploited to achieve selective functionalization. Typically, the C2-Cl bond is more activated towards oxidative addition to a palladium(0) complex due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for selective coupling at the 2-position while leaving the 5-position intact for subsequent transformations.

For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid can be performed under carefully controlled conditions to selectively introduce an aryl group at the 2-position. The resulting 2-aryl-5-chloroquinoline derivative can then undergo a second cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne or a Buchwald-Hartwig amination with an amine, at the 5-position. This sequential approach enables the synthesis of highly functionalized and unsymmetrically substituted quinoline derivatives that would be difficult to access through other methods.

The development of these selective cross-coupling methodologies using this compound as a model substrate contributes significantly to the toolbox of synthetic organic chemists, allowing for the efficient construction of complex molecules with precise control over the substitution pattern.

The following table provides an overview of potential selective cross-coupling reactions on the this compound scaffold.

| Reaction Type | Position of Primary Reaction | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | C2 | Pd(PPh3)4, K2CO3, Arylboronic acid | 2-Aryl-5-chloroquinoline derivative |

| Sonogashira Coupling | C2 | PdCl2(PPh3)2, CuI, Et3N, Terminal alkyne | 2-Alkynyl-5-chloroquinoline derivative |

| Buchwald-Hartwig Amination | C2 | Pd2(dba)3, BINAP, NaOt-Bu, Amine | 2-Amino-5-chloroquinoline derivative |

Strategies for Derivatization in Medicinal Chemistry Research

In medicinal chemistry, the quinoline scaffold is a privileged structure found in numerous therapeutic agents. This compound serves as a valuable starting point for the synthesis of novel quinoline-based compounds for drug discovery programs. The derivatization of this scaffold allows for the systematic exploration of the chemical space around the quinoline core to establish structure-activity relationships (SAR) and optimize lead compounds. nih.govnih.govnih.govscienceopen.comresearchgate.net

The primary strategies for the derivatization of this compound in a medicinal chemistry context involve modifications at the 2-, 5-, and 4-positions.

Modification at the 2- and 5-Positions: The chlorine atoms at these positions are ideal handles for introducing a wide variety of substituents through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: Reactions with various amines, thiols, and alcohols can be employed to introduce diverse functional groups. For instance, displacement of the chlorine atoms with different amines can modulate the basicity, polarity, and hydrogen bonding capacity of the molecule, which are critical for target engagement. mdpi.com

Palladium-Catalyzed Cross-Coupling: As discussed previously, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination provide access to a vast array of aryl, heteroaryl, alkynyl, and amino substituents. nih.govwikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.orglibretexts.orgnih.gov This allows for the exploration of different steric and electronic environments around the quinoline core.

Modification at the 4-Position: The methyl carboxylate group at the 4-position offers several opportunities for derivatization.

Amide Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to form amides. This is a common strategy to introduce points of interaction with biological targets and to modulate pharmacokinetic properties.

Reduction: The ester can be reduced to the corresponding alcohol, which can then be further functionalized, for example, by etherification or esterification.

Bioisosteric Replacement: The carboxylic acid or its ester can be replaced with other functional groups that have similar steric and electronic properties, known as bioisosteres. Examples include tetrazoles, acylsulfonamides, and hydroxamic acids. This strategy is often employed to improve metabolic stability, cell permeability, or target affinity.

A powerful strategy in lead optimization is scaffold hopping , where the core structure of a molecule is replaced with a different scaffold while retaining the key pharmacophoric elements. nih.govnih.gov While not a direct derivatization of the starting material, the diverse analogs synthesized from this compound can serve as inspiration for scaffold hopping exercises to identify novel chemotypes with improved drug-like properties.

The table below outlines common derivatization strategies for this compound in a medicinal chemistry setting.

| Position | Derivatization Strategy | Reagents/Conditions | Potential Outcome |

| C2, C5 | Nucleophilic Aromatic Substitution | Various amines, thiols, alkoxides | Introduction of diverse functional groups |

| C2, C5 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Introduction of aryl/heteroaryl groups |

| C2, C5 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Introduction of alkynyl groups |

| C2, C5 | Buchwald-Hartwig Amination | Amines, Pd catalyst | Introduction of amino groups |

| C4 | Hydrolysis and Amide Coupling | 1. NaOH, H2O 2. Amine, coupling agent | Formation of diverse amides |

| C4 | Reduction | LiAlH4 or DIBAL-H | Formation of a primary alcohol |

| C4 | Bioisosteric Replacement | (e.g., conversion to tetrazole) | Modulation of physicochemical properties |

Future Research Directions in the Chemistry of Methyl 2,5 Dichloroquinoline 4 Carboxylate

Innovations in Regioselective and Stereoselective Synthesis of Polysubstituted Quinoline-4-carboxylates

The precise control over the placement of substituents on the quinoline (B57606) core is paramount for tailoring the properties of molecules like Methyl 2,5-dichloroquinoline-4-carboxylate. Future research will undoubtedly focus on refining existing synthetic strategies and developing novel ones to achieve unparalleled regioselectivity and, where applicable, stereoselectivity.

Innovations in classical methods such as the Doebner-von Miller and Pfitzinger reactions are expected to continue, with a focus on milder reaction conditions and broader substrate scopes. For instance, the Doebner reaction, which traditionally involves the reaction of anilines with α,β-unsaturated carbonyl compounds, could be further optimized through the use of novel acid catalysts or reaction media to improve yields and regioselectivity, especially with electronically diverse anilines.

Transition-metal catalysis has emerged as a powerful tool for the regioselective synthesis of quinolines. Future work will likely expand the repertoire of catalysts beyond the commonly used palladium and copper. For example, rhodium-catalyzed C–H activation and annulation strategies have shown promise in controlling the regioselectivity of quinoline synthesis. Further exploration of earth-abundant metal catalysts, such as iron and cobalt, could lead to more economical and environmentally benign synthetic routes. The development of ligands that can fine-tune the catalytic activity and selectivity of these metals will be a critical area of investigation.

While this compound itself is achiral, the development of stereoselective methods for the synthesis of related quinoline-4-carboxylates bearing stereocenters is a significant frontier. This could involve the use of chiral catalysts in asymmetric reactions to introduce chirality at various positions of the quinoline ring or its substituents. Such advancements would be crucial for the synthesis of enantiopure quinoline derivatives for applications in materials science and as chiral ligands in catalysis.

A comparative overview of traditional versus modern approaches highlights the trajectory of innovation in this field.

| Methodology | Key Features | Potential Areas for Innovation |

|---|---|---|

| Classical Reactions (e.g., Doebner, Pfitzinger) | Well-established, often use readily available starting materials. | Milder reaction conditions, improved regioselectivity with diverse substrates, solvent-free and microwave-assisted protocols. |

| Transition-Metal Catalysis (e.g., Pd, Cu, Rh) | High efficiency, excellent regioselectivity through C-H activation and cross-coupling reactions. | Exploration of earth-abundant metal catalysts, development of novel ligands for enhanced selectivity, expansion to stereoselective transformations. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. | Discovery of new multicomponent reactions for novel quinoline scaffolds, asymmetric variants for stereocontrol. |

| Photocatalysis and Electrochemistry | Environmentally benign, utilizes light or electrical energy to drive reactions. | Development of new photocatalysts and electrochemical cells, expanding the scope of accessible transformations. |

Advanced Investigations into Reaction Mechanisms and Kinetics

A deeper understanding of the underlying reaction mechanisms and kinetics is crucial for the rational design of improved synthetic methods for quinoline-4-carboxylates. Future research in this area will likely leverage a combination of experimental and computational techniques to unravel the intricate details of these transformations.

For classical reactions, such as the Doebner-von Miller synthesis, mechanistic studies have often been a subject of debate. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways. Isotope labeling studies can further elucidate the bond-forming and bond-breaking steps involved in the cyclization and aromatization processes.

In the realm of transition-metal catalysis, detailed kinetic studies will be instrumental in optimizing reaction conditions. By determining the rate-determining step and the influence of various parameters (catalyst loading, ligand concentration, temperature, etc.) on the reaction rate, more efficient and robust catalytic systems can be developed. Computational modeling, particularly density functional theory (DFT), will play an increasingly important role in mapping out the potential energy surfaces of catalytic cycles, predicting the structures of transition states, and explaining the origins of regio- and stereoselectivity.

The study of reaction kinetics will also be vital for scaling up the synthesis of this compound and other derivatives. Understanding the reaction rates and identifying potential bottlenecks will be essential for developing safe, efficient, and economically viable industrial processes.

Integration of High-Throughput Experimentation and Computational Design in Quinoline Synthesis

The synergy between high-throughput experimentation (HTE) and computational design is set to revolutionize the discovery and optimization of synthetic routes for complex molecules like this compound. This integrated approach allows for the rapid screening of a vast array of reaction parameters and the in silico design of novel derivatives with desired properties.

HTE platforms, utilizing automated and parallel synthesis techniques, can dramatically accelerate the optimization of reaction conditions. For the synthesis of quinoline-4-carboxylates, HTE can be used to screen libraries of catalysts, ligands, solvents, and bases to identify the optimal combination for maximizing yield and selectivity. Microfluidic reactors, in particular, offer a promising avenue for conducting a large number of experiments on a small scale, minimizing waste and enabling rapid data acquisition.

Computational design tools, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, can be employed to guide the synthesis of new quinoline derivatives. acs.org By correlating the structural features of known quinolines with their chemical or physical properties, these models can predict the properties of virtual compounds before they are synthesized. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

The true power of this approach lies in the iterative integration of HTE and computational design. For example, an initial set of quinoline derivatives can be designed in silico and then synthesized using HTE. The experimental data from these syntheses can then be used to refine the computational models, leading to more accurate predictions and the design of a new generation of improved compounds. This closed-loop approach has the potential to significantly accelerate the discovery of new quinoline-4-carboxylates with tailored functionalities.

Exploration of Novel Catalytic Systems for Quinoline Ring Modifications

Beyond the initial synthesis of the quinoline scaffold, the development of novel catalytic systems for the late-stage functionalization of the quinoline ring is a critical area of future research. Such methods would allow for the direct modification of the pre-formed quinoline core of this compound, providing access to a wide range of analogs without the need for de novo synthesis.

Catalytic C-H activation has emerged as a powerful strategy for the direct functionalization of quinoline rings. Future research will focus on the development of catalysts that can selectively activate specific C-H bonds on the quinoline nucleus, enabling the introduction of a variety of functional groups with high regioselectivity. The use of directing groups to guide the catalyst to a specific position will continue to be a key strategy, and the development of removable or traceless directing groups will be highly desirable.

Photocatalysis offers a green and efficient alternative for quinoline ring modification. mdpi.com Visible-light-mediated reactions can be used to generate radical intermediates that can then engage in a variety of transformations, such as alkylation, arylation, and amination of the quinoline ring. The development of new and more efficient photocatalysts, including organic dyes and semiconductor materials, will be a major focus of future research.

Biocatalysis represents another promising avenue for the selective functionalization of quinolines. nih.gov Enzymes, with their inherent high selectivity, can be used to perform a wide range of transformations on the quinoline ring, often under mild and environmentally friendly conditions. The discovery and engineering of new enzymes with tailored activities for quinoline modification will be a key challenge and a significant opportunity for future research.

The exploration of these novel catalytic systems will not only expand the chemical space accessible from this compound but also provide more sustainable and efficient methods for the synthesis of a diverse array of functionalized quinoline derivatives.

| Catalytic System | Description | Potential Applications for this compound |

|---|---|---|

| Transition-Metal Catalyzed C-H Activation | Direct functionalization of C-H bonds on the quinoline ring, often with high regioselectivity. | Introduction of new substituents at positions other than 2, 4, and 5 to create novel analogs. |

| Photocatalysis | Utilization of light energy to drive chemical transformations, often proceeding through radical intermediates. | Mild and selective introduction of alkyl, aryl, and other functional groups onto the quinoline core. |

| Biocatalysis | Use of enzymes to catalyze specific and selective modifications of the quinoline structure. | Enantioselective transformations of substituents or the quinoline ring itself, if applicable. |

| Dual Catalysis | Combination of two different catalytic systems (e.g., transition metal and photocatalysis) to enable novel transformations. | Access to previously unattainable functionalization patterns and reaction pathways. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,5-dichloroquinoline-4-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of quinoline derivatives often involves Pd-catalyzed cross-coupling reactions or condensation protocols. For this compound, a plausible route could involve halogenation of a precursor quinoline followed by esterification. Key steps include:

- Halogenation : Introducing chlorine atoms at positions 2 and 5 using reagents like POCl₃ or N-chlorosuccinimide under controlled temperatures (e.g., 80–100°C).

- Esterification : Reacting the carboxyl group with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) as a coupling agent.

- Optimization : Monitor reaction progress via TLC and adjust catalyst loading (e.g., PdCl₂(PPh₃)₂) and solvent polarity (DMF or THF) to improve yield. Column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the ester group (COOCH₃ at δ ~3.9 ppm for ¹H) and chlorine substitution patterns (deshielding effects on adjacent protons).

- IR : Look for ester C=O stretching (~1700 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns due to chlorine atoms.

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or databases like Cambridge Structural Database (CSD) .

Q. How can crystallographic analysis of this compound be performed using SHELX software?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.

- Structure Solution : Employ SHELXD for direct methods or SHELXS for Patterson-based solutions.

- Refinement : Iteratively refine atomic coordinates and displacement parameters in SHELXL, applying restraints for disordered regions.

- Validation : Check for outliers using WinGX’s PARST or PLATON’s ADDSYM to ensure space group correctness .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies or disorder) be resolved during refinement of this compound?

- Methodological Answer :

- Disorder Handling : Split disordered atoms into multiple sites with occupancy refinement in SHELXL. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry.

- Bond Length Analysis : Cross-reference with CSD statistics for similar quinoline derivatives. Use Mercury’s "Geometry Analysis" tool to compare experimental vs. expected values .

- Data Reconciliation : Re-examine raw diffraction data for systematic errors (e.g., absorption corrections) using SADABS or SCALE3 in SHELX .

Q. What experimental designs are recommended to study halogen bonding interactions in this compound crystals?

- Methodological Answer :

- Co-crystallization : Co-crystallize with halogen-bond acceptors (e.g., pyridine derivatives) in varying stoichiometries.

- Graph Set Analysis : Use Etter’s rules to classify hydrogen/halogen bonds (e.g., D(2) motifs for dimeric interactions). Mercury’s "Packing Similarity" tool can identify recurring motifs .

- Thermal Analysis : Correlate interaction strength (via DSC/TGA) with crystallographic contact distances .

Q. How can graph set analysis and Hirshfeld surfaces be applied to analyze intermolecular interactions in this compound?

- Methodological Answer :

- Graph Set Assignment : Classify H-bonding patterns (e.g., C(4) chains or R₂²(8) rings) using Mercury’s "Contacts" module.

- Hirshfeld Surfaces : Generate surfaces to visualize close contacts (dnorm plots) and quantify interaction types (e.g., Cl···Cl vs. C-H···O) via CrystalExplorer.

- Statistical Validation : Compare results with CSD data for chlorinated quinolines to identify outliers .

Q. What challenges arise in refining crystal structures of this compound with high torsional flexibility, and how can they be mitigated?

- Methodological Answer :

- Torsion Restraints : Apply DFIX or FLAT restraints in SHELXL to maintain planarity in the quinoline ring.

- Dynamic Disorder Modeling : Use TLS (Translation-Libration-Screw) parameters to model rigid-body motion.

- Validation Tools : Check for overfitting using Rfree and validate geometry with Mogul’s bond/angle distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.